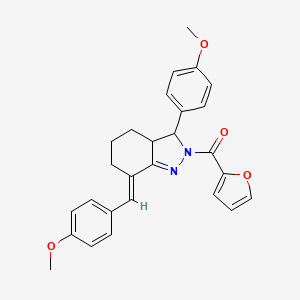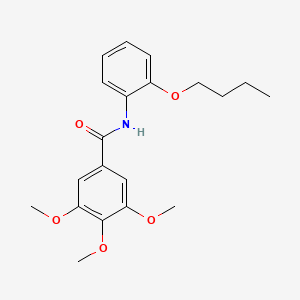![molecular formula C19H22N2O2 B5296343 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine, also known as BMBP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. BMBP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has several advantages for lab experiments, including its relatively simple synthesis method and its activity against various targets. However, 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine. One area of research is the development of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine derivatives with improved activity and selectivity against specific targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine in animal models and humans. Furthermore, the potential applications of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine in the treatment of various diseases, including cancer and Alzheimer's disease, warrant further investigation.
Métodos De Síntesis
The synthesis of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been achieved using various methods, including the reaction of 1-bromo-3-(benzyloxy)benzene with 4-methylpiperazine in the presence of a palladium catalyst, and the reaction of 1-(3-hydroxybenzoyl)piperazine with benzyl bromide followed by deprotection of the resulting benzyl ether. The yield and purity of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various targets, including cancer cells, HIV-1 integrase, and acetylcholinesterase. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of the disease.
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-20-10-12-21(13-11-20)19(22)17-8-5-9-18(14-17)23-15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALHFRUXWBBOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)benzoyl]-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)
![1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)
![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)


![N,6-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5296318.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)
![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
